molecular formula C15H12Cl2N2OS B5870536 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide

Cat. No. B5870536
M. Wt: 339.2 g/mol
InChI Key: IHHNKCMOFNAZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide, also known as DCTB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thienylbenzamides and is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in many cellular processes.

Scientific Research Applications

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cancer cell growth and proliferation.

Mechanism of Action

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the phosphorylation of the protein and its downstream signaling pathways. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other protein kinases.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has been shown to suppress the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has also been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has some limitations. It is a synthetic compound that may not be readily available or affordable for some researchers. In addition, 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide. One direction is to investigate the potential of 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide as a therapeutic agent for cancer. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide has shown promising antitumor activity in vitro and in vivo, and further studies are needed to evaluate its effectiveness in clinical trials. Another direction is to explore the role of CK2 in other cellular processes, such as DNA repair and cell differentiation. 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide can be used as a tool to study the role of CK2 in these processes. Finally, the development of more potent and selective CK2 inhibitors, such as 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide, can lead to the discovery of new therapeutic agents for cancer and other diseases.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 3-cyano-4-ethyl-5-methylthiophene-2-carboxamide in the presence of a base. The reaction yields 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzamide as a white crystalline solid with a melting point of 213-215°C.

properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-3-10-8(2)21-15(12(10)7-18)19-14(20)11-5-4-9(16)6-13(11)17/h4-6H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNKCMOFNAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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